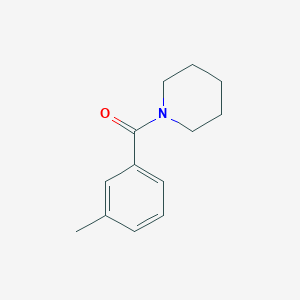

1-(3-Methylbenzoyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13290-48-7 |

|---|---|

Molekularformel |

C13H17NO |

Molekulargewicht |

203.28 g/mol |

IUPAC-Name |

(3-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H17NO/c1-11-6-5-7-12(10-11)13(15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |

InChI-Schlüssel |

RZQSYVFYSMVASQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCCC2 |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCCC2 |

Andere CAS-Nummern |

13290-48-7 |

Synonyme |

R 228 R-228 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-(3-Methylbenzoyl)piperidine chemical structure and properties

[1]

Executive Summary

1-(3-Methylbenzoyl)piperidine (CAS: 13290-48-7) is a tertiary amide and a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide).[1] Belonging to the class of N-substituted benzamides, this molecule replaces the diethylamine moiety of DEET with a piperidine ring. It has been extensively studied in quantitative structure-activity relationship (QSAR) models to understand the pharmacophore requirements for olfactory receptor inhibition in arthropods.[1][2] This guide details its chemical structure, synthesis, physicochemical properties, and biological relevance in the context of agrochemical discovery.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | (3-Methylphenyl)(piperidin-1-yl)methanone |

| Common Synonyms | N-(3-Toluoyl)piperidine; m-Toluoylpiperidine |

| CAS Registry Number | 13290-48-7 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| SMILES | CC1=CC=CC(=C1)C(=O)N2CCCCC2 |

| InChIKey | Predicted: Check standard databases |

Structural Analysis

The molecule consists of a piperidine ring connected via an amide bond to a 3-methylphenyl (m-tolyl) group.[1]

-

Lipophilicity: The piperidine ring increases lipophilicity compared to open-chain diethylamine, potentially altering skin permeation and volatility.[1]

-

Restricted Rotation: The amide bond exhibits partial double-bond character, leading to restricted rotation.[1] This often results in signal broadening or distinct rotameric signals in NMR spectroscopy at room temperature.[2]

Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Pale yellow to colorless oil | Standard for liquid amides |

| Boiling Point | ~350.4 °C (at 760 mmHg) | High thermal stability |

| Density | 1.065 g/cm³ | Slightly denser than water |

| Flash Point | 160.5 °C | Low flammability risk |

| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water | Lipophilic nature |

| LogP | ~2.8 - 3.1 | Optimal for dermal application |

Synthesis & Manufacturing Protocol

The most robust synthesis route employs a Schotten-Baumann reaction , coupling 3-methylbenzoyl chloride with piperidine in the presence of a base to scavenge the hydrochloric acid byproduct.[1]

Reagents

-

Precursor A: 3-Methylbenzoyl chloride (1.0 eq)[1]

-

Precursor B: Piperidine (1.1 eq)

-

Base: Triethylamine (TEA) or NaOH (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with piperidine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.[2]

-

Addition: Dropwise add 3-methylbenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. The exotherm must be controlled to keep the internal temperature <10°C.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (EtOAc/Hexane 1:4) for the disappearance of the acid chloride.

-

Quench & Workup: Quench with water. Wash the organic layer sequentially with:

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Schotten-Baumann synthesis pathway for the formation of the target amide.[1]

Structural Characterization (Spectroscopy)[12]

¹H NMR (400 MHz, CDCl₃)

-

Aromatic Region (δ 7.10 – 7.30 ppm): Multiplet, 4H.[2] Corresponds to the 3-methylphenyl ring protons.[1][2] The substitution pattern (meta) creates a complex splitting pattern.[2]

-

Piperidine α-Protons (δ 3.30 – 3.70 ppm): Broad multiplet, 4H.[1][2] These protons are adjacent to the nitrogen.[2] Due to the amide bond's restricted rotation, they may appear as two distinct broad peaks (equatorial/axial environments relative to the carbonyl).

-

Benzylic Methyl (δ 2.36 ppm): Singlet, 3H.[2] Characteristic of the methyl group on the aromatic ring.

-

Piperidine β/γ-Protons (δ 1.50 – 1.70 ppm): Broad multiplet, 6H.[1][2] The remaining methylene protons of the piperidine ring.

IR Spectrum (FT-IR)

Biological Applications: Insect Repellency[3][4][5][10][11][13]

1-(3-Methylbenzoyl)piperidine acts as a functional analog to DEET.[1][2] Its mechanism and efficacy are critical for researchers developing "next-generation" repellents.[1][2]

Mechanism of Action

Like DEET and Picaridin, this molecule targets the odorant receptors (ORs) of arthropods (e.g., Aedes aegypti, Ixodes scapularis).

-

Olfactory Masking: It interferes with the reception of 1-octen-3-ol and lactic acid, key human attractants.[1]

-

Spatial Repellency: The vapor phase of the molecule creates a deterrent barrier.[2]

Comparative Efficacy (QSAR Insights)

Research indicates that the amide moiety is the pharmacophore essential for binding.

-

1-(3-Methylbenzoyl)piperidine: Uses a piperidine ring.[1][2][5]

-

Findings: The rigid piperidine ring often confers higher lipophilicity (LogP ~2.9 vs DEET ~2.1), which can improve substantivity (duration on skin) but may slightly alter volatility profiles required for spatial repellency.

Structure-Activity Relationship (SAR) Diagram[1]

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional contributions of each moiety to insect repellency.[1]

Safety & Handling

While specific toxicological data for this exact CAS is less ubiquitous than DEET, it shares the hazard profile of lipophilic benzamides.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 125098 (Related Picaridin/Piperidine analogs) and CAS 13290-48-7.[1][2] Link

-

QSAR & Repellency: Katritzky, A. R., et al. "QSAR study of mosquito repellents using Codessa Pro."[2] Journal of Pharmaceutical Sciences. (Identifies CAS 13290-48-7 in dataset of 31 repellents). Link

-

Synthesis Methodology: Organic Syntheses, Coll. Vol. 1, p. 99 (1941); Vol. 9, p. 16 (1929).[2] (General procedure for Benzoyl Piperidine). Link

-

Biological Mechanism: USDA Agricultural Research Service.[2] "Chirality index, molecular overlay and biological activity of diastereoisomeric mosquito repellents." (Discusses piperidine-based repellents like AI3-37220 and analogs).[1][2][4][7] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Icaridin | C12H23NO3 | CID 125098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comparative activity of deet and AI3-37220 repellents against the ticks Ixodes scapularis and Amblyomma americanum (Acari: Ixodidae) in laboratory bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of DEET and N-(3-Methylbenzoyl)piperidine

[1]

Executive Summary

DEET (N,N-Diethyl-3-methylbenzamide) remains the gold standard in insect repellency, yet its mechanism and structural optimization are subjects of intense study.[1] N-(3-Methylbenzoyl)piperidine (often referenced in USDA archives as a precursor to "AI3" series analogs) represents a "conformationally locked" analog of DEET.[1]

By replacing the flexible diethylamine chain of DEET with a rigid piperidine ring, researchers can probe the steric requirements of olfactory receptors (ORs) and acetylcholinesterase (AChE) binding sites. This guide dissects the structural, synthetic, and biological divergences between these two molecules.

Structural Dissection & Physicochemical Properties[1]

The core difference lies in the amide substituent.[2] DEET possesses a flexible diethylamino group, allowing for free rotation and multiple conformers. The piperidine analog constrains this nitrogen into a 6-membered ring, locking the conformation and increasing lipophilicity.

Comparative Data Table

| Feature | DEET | N-(3-Methylbenzoyl)piperidine |

| IUPAC Name | N,N-Diethyl-3-methylbenzamide | N-(3-Methylbenzoyl)piperidine |

| CAS Registry | 134-62-3 | 3400-20-4 (or 776-75-0 for unsubstituted) |

| Formula | C₁₂H₁₇NO | C₁₃H₁₇NO |

| Mol.[1][3][4][5][6][7] Weight | 191.27 g/mol | 203.28 g/mol |

| Amide Tail | Diethyl (Flexible) | Piperidine (Rigid / Cyclic) |

| LogP (Est.) | ~2.18 | ~2.6 - 2.9 (More Lipophilic) |

| Boiling Point | 288°C | >300°C (Predicted) |

| Volatility | Moderate (Ideal for vapor phase) | Low (Reduced vapor phase efficacy) |

| Metabolic Fate | N-deethylation (rapid) | Ring oxidation / Hydroxylation (slower) |

Structural Evolution & SAR Pathway

The following diagram illustrates the structural relationship and the "evolution" toward next-generation repellents like AI3-37220 (cyclohexenyl analog) and Picaridin.

Caption: Structural evolution from DEET to rigidified piperidine analogs and subsequent ring-reduced derivatives.

Synthetic Protocol: N-(3-Methylbenzoyl)piperidine

To synthesize the piperidine analog for comparative testing, a standard Schotten-Baumann acylation is employed. This protocol ensures high purity and avoids the formation of symmetrical anhydrides.

Reagents

-

Precursor A: 3-Toluoyl Chloride (m-Toluoyl chloride) [CAS: 1711-06-4][1]

-

Precursor B: Piperidine [CAS: 110-89-4][1]

-

Base: Triethylamine (Et₃N) or aqueous NaOH (10%)

-

Solvent: Dichloromethane (DCM) or Toluene (for scale-up)[1]

Step-by-Step Methodology

-

Preparation:

-

Charge a 3-neck round-bottom flask with Piperidine (1.1 equiv) and Triethylamine (1.2 equiv) in dry DCM (0.5 M concentration) .

-

Cool the solution to 0°C using an ice bath to control the exotherm.

-

-

Acylation (The Critical Step):

-

Add 3-Toluoyl chloride (1.0 equiv) dropwise via an addition funnel over 30 minutes.[1]

-

Mechanistic Note: The dropwise addition prevents localized heating which can lead to side reactions. The base neutralizes the HCl by-product immediately, driving the equilibrium forward.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

-

Validation: Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting acid chloride spot (high R_f) should disappear, and a new amide spot (lower R_f) should appear.

-

-

Work-up & Purification:

-

Quench: Add water to dissolve triethylammonium chloride salts.

-

Wash: Wash the organic layer sequentially with:

-

1M HCl (removes unreacted piperidine).

-

Sat. NaHCO₃ (removes unreacted toluic acid).

-

Brine (drying).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or high-vacuum distillation (bp >150°C at 1 mmHg).[1]

-

Biological Evaluation & Mechanism of Action

The shift from DEET to N-(3-Methylbenzoyl)piperidine alters the biological interaction profile in two distinct ways: Olfactory Receptor Binding and Toxicology .[1]

A. Repellency Mechanism (Spatial vs. Contact)

DEET functions primarily via spatial repellency (vapor phase) and contact deterrency.

-

DEET: The flexible diethyl group allows the molecule to adopt specific conformations that fit into the hydrophobic pocket of mosquito Odorant Receptors (e.g., AgOrco/AgOr65 complex). Its moderate volatility ensures a "vapor cloud" around the host.

-

Piperidine Analog: The rigid ring increases the molecular weight and Van der Waals interactions, significantly lowering vapor pressure .

-

Result: The piperidine analog is often less effective as a spatial repellent because it does not volatilize sufficiently to confuse the insect's sensors at a distance. It may, however, retain high contact irritancy.

-

B. Toxicology & Metabolic Stability

A major concern with DEET is skin permeation and potential neurotoxicity (rare) linked to AChE inhibition.

-

Metabolic Soft Spot: DEET is metabolized via oxidative N-deethylation by cytochrome P450s (CYP450).[1]

-

Piperidine Stability: The piperidine ring is metabolically more robust. While this prevents rapid degradation, it can lead to longer systemic half-lives if absorbed through the skin.

-

Toxicity Note: Piperidine itself is a known irritant. While the amide bond masks this, metabolic cleavage could theoretically release piperidine. However, the primary metabolic route for these analogs is usually ring hydroxylation rather than amide hydrolysis.

Experimental Workflow: Efficacy Testing

To compare the two, a standard "Arm-in-Cage" assay is recommended, strictly adhering to WHO guidelines.[1]

Caption: Standardized WHO protocol for comparative repellent efficacy testing.[1]

Conclusion & Future Outlook

While N-(3-Methylbenzoyl)piperidine is a potent structural analog, it has not replaced DEET commercially.[1] The "rigidification" strategy, while chemically sound for increasing lipophilicity, inadvertently reduces the volatility required for effective spatial repellency.

However, this scaffold served as a vital bridge to the cyclohexenyl-piperidine class (e.g., AI3-37220) and eventually Picaridin , where the aromatic ring was removed or modified to optimize the volatility/lipophilicity balance. For modern drug development, the N-(3-Methylbenzoyl)piperidine molecule remains an essential SAR probe for mapping the steric tolerance of insect olfactory receptors.[1]

References

-

Synthesis of DEET and Analogs

-

Piperidine Repellent Efficacy (AI3 Series)

-

Chemical Structure & Properties (DEET)

-

Chemical Structure & Properties (Piperidine Analog)

-

Comparative Toxicity

- Title: Toxicity Comparison of Eight Repellents Against Four Species of Female Mosquitoes.

- Source: Journal of the American Mosquito Control Associ

-

URL:[Link]

Sources

- 1. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Picaridin Technical Fact Sheet [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. N-benzyl-3-methylbutanamide | C12H17NO | CID 4340536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents [patents.google.com]

- 8. Field evaluation of deet and a piperidine repellent (AI3-37220) against Amblyomma americanum (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

1-(3-Methylbenzoyl)piperidine CAS number and synonyms

[1]

Part 1: Chemical Identity & Physicochemical Profile

1-(3-Methylbenzoyl)piperidine is a tertiary amide resulting from the condensation of 3-methylbenzoic acid (m-toluic acid) and piperidine. It represents a critical scaffold in the study of insect repellent pharmacophores, specifically modifying the amide moiety of DEET to alter volatility and receptor binding affinity.

Nomenclature and Identifiers

| Parameter | Details |

| CAS Registry Number | 13290-48-7 |

| IUPAC Name | (3-Methylphenyl)(piperidin-1-yl)methanone |

| Common Synonyms | N-(3-Methylbenzoyl)piperidine; 3-Methylbenzoylpiperidine; m-Toluoylpiperidine; Piperidin-1-yl-m-tolyl-methanone |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| SMILES | CC1=CC=CC(C(=O)N2CCCCC2)=C1 |

| InChI Key | SGIBOXBBPQRZDM-UHFFFAOYSA-N |

Physicochemical Properties

Data aggregated from predicted models and experimental analogs.

| Property | Value | Significance |

| Physical State | Pale yellow to colorless oil | Standard state at STP. |

| Density | 1.065 ± 0.06 g/cm³ | Denser than DEET (0.998 g/cm³); affects formulation viscosity. |

| Boiling Point | ~350.4°C (at 760 mmHg) | Significantly higher than DEET (~288°C), suggesting lower volatility and potentially longer residual activity. |

| Flash Point | ~160.5°C | Class IIIB combustible liquid. |

| LogP (Octanol/Water) | ~3.2 (Predicted) | Higher lipophilicity than DEET (LogP 2.18), enhancing dermal retention but reducing water solubility. |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 1-(3-Methylbenzoyl)piperidine follows a standard nucleophilic acyl substitution mechanism. The protocol below is optimized for laboratory-scale production with high purity (>98%), utilizing the acid chloride method for kinetic efficiency.

Reaction Mechanism (DOT Visualization)

Caption: Two-step synthesis pathway via acid chloride activation. Step 1 converts the acid to an electrophilic acyl chloride; Step 2 involves nucleophilic attack by piperidine.

Step-by-Step Experimental Protocol

Reagents:

-

3-Methylbenzoic acid (1.0 eq)

-

Thionyl chloride (1.2 eq) or Oxalyl chloride (1.2 eq) with DMF (cat.)

-

Piperidine (1.1 eq)[1]

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Activation (Acid Chloride Formation):

-

Dissolve 3-methylbenzoic acid in anhydrous DCM under nitrogen atmosphere.

-

Add catalytic DMF (2-3 drops).

-

Add Thionyl chloride dropwise at 0°C.

-

Reflux for 2 hours or until gas evolution (SO₂, HCl) ceases.

-

Note: Evaporate excess SOCl₂ if high purity is required, or proceed directly if stoichiometry is precise.

-

-

Amidation (Coupling):

-

Cool the acid chloride solution to 0°C.

-

Prepare a separate solution of Piperidine and Triethylamine in DCM.

-

Slowly add the amine solution to the acid chloride mixture over 30 minutes (exothermic reaction).

-

Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

-

Work-up & Purification:

-

Quench with water.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove unreacted amine).

-

Sat. NaHCO₃ (to remove unreacted acid).

-

Brine.

-

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via silica gel column chromatography (Hexane:EtOAc gradient) or high-vacuum distillation (bp ~160°C @ 0.5 mmHg).

-

Part 3: Applications & Structure-Activity Relationship (SAR)

Insect Repellency Context

1-(3-Methylbenzoyl)piperidine is a core analog in the investigation of spatial repellency . It is structurally related to two major reference compounds:

-

DEET: The diethyl amide variant.[2]

-

AI3-35765: The cyclohexenyl analog (1-(3-cyclohexen-1-ylcarbonyl)piperidine), which lacks the aromatic ring.[3][4]

Research indicates that replacing the diethylamine of DEET with a piperidine ring (forming the subject compound) increases lipophilicity and boiling point. This modification often results in extended duration of action on skin due to lower evaporation rates, though initial spatial repellency (vapor phase) may be lower than DEET.

SAR Visualization

Caption: Structural evolution from DEET to 1-(3-Methylbenzoyl)piperidine. The rigid piperidine ring increases steric bulk and lipophilicity compared to DEET's flexible diethyl chains.

Part 4: Safety & Handling

While specific toxicological data for CAS 13290-48-7 is less abundant than for DEET, it should be handled with standard precautions for organic amides.

-

Hazard Classification (GHS):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation over long periods.

References

-

ChemSrc. (2024). 1-(3-Methylbenzoyl)piperidine - CAS#: 13290-48-7.[5] Retrieved from [Link]

-

Debboun, M., et al. (1999). Laboratory evaluation of AI3-37220, AI3-35765, CIC-4, and deet repellents against three species of mosquitoes.[2] Journal of the American Mosquito Control Association.[2] (Contextual reference for piperidine repellent analogs).

-

Stenutz, R. (2024).[6] Data for 1-(3-methylbenzoyl)piperidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Base-Promoted Dynamic Amide Exchange: Piperidin-1-yl(m-tolyl)methanone synthesis. ChemComm. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. bioone.org [bioone.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. WO2012104865A1 - N, n- dialkyl -morpholin- 4 - carboxamide compounds as insect repelling agents and a process for their preparation - Google Patents [patents.google.com]

- 5. (4-nitrophenyl) 3-methylbenzoate | CAS#:36718-84-0 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile of 1-(3-Methylbenzoyl)piperidine

This guide provides an in-depth technical analysis of the solubility profile of 1-(3-Methylbenzoyl)piperidine , a structural analog of the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide).[1][2]

Due to the niche status of this specific derivative in public chemical repositories, this guide synthesizes data from close structural analogs (1-benzoylpiperidine and DEET) and provides a predictive solubility model alongside standardized experimental protocols for verification.[1][2][3]

Physicochemical Identity & Profile

Understanding the molecular architecture is the first step in predicting solvent interaction.[3] 1-(3-Methylbenzoyl)piperidine combines a lipophilic piperidine ring with a meta-substituted benzoyl moiety.[1][2][3]

| Property | Data / Prediction | Source/Basis |

| Chemical Structure | Amide (Tertiary) | Core Scaffold |

| Molecular Weight | ~203.28 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Analog: DEET (Liquid), 1-Benzoylpiperidine (Solid, mp 48°C) |

| Lipophilicity (LogP) | 2.0 – 2.4 (Predicted) | Analog: DEET (LogP ~2.[1][2][4][5]18) |

| H-Bond Donors | 0 | Tertiary Amide |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

Structural Implications for Solubility[1][2]

-

Lipophilicity: The presence of the piperidine ring and the methyl-substituted benzene ring creates a significant non-polar surface area, driving high solubility in organic solvents.[1]

-

Polarity: The central amide bond (

) provides a dipole moment, allowing interaction with polar aprotic solvents (e.g., DMSO, Acetone) and hydrogen-bond acceptance from protic solvents (e.g., Ethanol).[2] -

Aqueous Behavior: Lacking hydrogen bond donors, the molecule cannot bridge water networks effectively, resulting in negligible aqueous solubility.[3]

Solubility Landscape in Organic Solvents

The following solubility classifications are derived from the "Like Dissolves Like" principle, supported by the Hansen Solubility Parameters (HSP) of the structural analog DEET.

Predicted Solubility Data

Note: "High" indicates >100 mg/mL; "Moderate" indicates 10–100 mg/mL; "Low" indicates <1 mg/mL.[2]

| Solvent Class | Specific Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Excellent dispersion force matching; standard solvent for amide synthesis workup.[1][2] |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High | Solvent donates H-bond to amide carbonyl; alkyl chains solubilize the non-polar rings.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | High | Strong dipole-dipole interactions; compatible with the amide functionality.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Polarity mismatch; likely soluble only at elevated temperatures.[1][2][3] |

| Aqueous | Water, PBS Buffer | Negligible | Hydrophobic effect dominates; lack of H-bond donation prevents solvation.[1][2][3] |

Thermodynamic Insight (Van't Hoff Analysis)

For researchers needing precise thermodynamic data, solubility (

- (Enthalpy of Solution): Expected to be positive (endothermic) in non-polar solvents (solubility increases with heat).[3]

- (Entropy of Solution): Driving force for dissolution, particularly in unstructured solvents like DCM.[3]

Experimental Protocols for Solubility Determination

Since exact literature values are scarce, the following Standard Operating Procedures (SOPs) allow you to generate authoritative data for your specific batch.

Workflow Visualization

Caption: Step-by-step workflow for the visual equilibrium solubility method.

Protocol A: Visual Equilibrium Method (Quick Screen)

Objective: Estimate solubility range (Low, Moderate, High).[3]

-

Place 10 mg of 1-(3-Methylbenzoyl)piperidine into a clear glass vial.

-

Add solvent in 100 µL increments .

-

Vortex for 30 seconds after each addition.

Protocol B: Saturation Shake-Flask Method (Quantitative)

Objective: Determine exact solubility (

-

Excess Addition: Add compound to solvent until a visible solid precipitate or oil phase persists (supersaturation).[3]

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm) against a standard curve.

Hansen Solubility Parameters (HSP) Prediction[2]

For formulation scientists, calculating the HSP values allows for the rational selection of solvent blends.[3]

Estimated HSP Values for 1-(3-Methylbenzoyl)piperidine:

-

(Dispersion): ~18.0 MPa

-

(Polarity): ~9.5 MPa

-

(H-Bonding): ~6.0 MPa

Application:

To maximize solubility, select a solvent (or blend) where the "Interaction Radius" (

-

Green Zone: Solvents like Ethanol and Chloroform will have small

values.[3] -

Red Zone:[6]Water (

) will result in a massive

Applications & Formulation Strategy

Insect Repellent Formulations

Like DEET, this compound is likely effective in topical formulations.[3][7]

-

Emulsifiable Concentrates (EC): Dissolve in Xylene or Heavy Aromatic Naphtha with a surfactant (e.g., Calcium Dodecylbenzene Sulfonate) to allow dispersion in water.[3]

-

Ethanolic Sprays: Direct dissolution in Ethanol (95%) is the simplest delivery system.[3]

Synthesis Workup[1][3][6][8]

-

Extraction: Use Ethyl Acetate or Dichloromethane to extract the compound from aqueous reaction mixtures.[3]

-

Purification: If the compound is a solid, recrystallize from Hexane/Ethyl Acetate mixtures.[3] If an oil, purify via silica gel chromatography using Hexane:EtOAc (3:1) as the mobile phase.[3]

References

-

BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (2025).[3][8][9][10][11] Link[2]

-

National Institute of Standards and Technology (NIST). Piperidine, 1-benzoyl- Properties.[1][2][3] (2025).[3][8][9][10][11] Link

-

PubChem. Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET).[1][2][3] National Library of Medicine.[3][12] Link

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[3] CRC Press.[2][3] (2007).[3][13] Link

-

Organic Syntheses. Benzoyl Piperidine Synthesis and Purification. Coll. Vol. 1, p. 108.[3] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-p-toluamide (CAS 18370-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N-Formylpiperidine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Piperidine, 1-methyl- [webbook.nist.gov]

- 12. 4-(3-Methyl-benzyl)-piperidine | C13H19N | CID 11159793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Piperidine, 1,3-dimethyl- (CAS 695-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Pharmacophore modeling of 1-(3-Methylbenzoyl)piperidine ligands

Title: Pharmacophore Elucidation of the 1-(3-Methylbenzoyl)piperidine Scaffold: From Arthropod Repellency to Neurotherapeutic Ligands

Executive Summary: The Privileged Scaffold Paradox

The molecule 1-(3-methylbenzoyl)piperidine (also known as AI3-37220 or N-benzoylpiperidine derivative) represents a critical case study in pharmacophore modeling due to its "privileged structure" status. It serves as a rigidified bioisostere of DEET (N,N-diethyl-3-methylbenzamide), exhibiting potent arthropod repellency, yet its core scaffold—benzoylpiperidine—is a foundational motif in neurotherapeutics targeting MAO-B , Sigma-1 receptors , and Acetylcholinesterase (AChE) .

This guide deconstructs the pharmacophore modeling of this ligand class, moving beyond simple feature mapping to a causal analysis of how steric rigidification (piperidine vs. diethylamine) alters binding entropy and selectivity. We will explore two distinct pharmacophore hypotheses: the Repellent Model (volatile, odorant receptor interaction) and the Neuro-Ligand Model (enzyme pocket occupancy).

Structural Basis & Conformational Dynamics

Before generating a hypothesis, one must understand the ligand's behavior. 1-(3-methylbenzoyl)piperidine consists of three pharmacophoric zones:

-

Zone A (Aromatic): The phenyl ring providing

- -

Zone B (Linker): The carbonyl oxygen (H-bond acceptor).

-

Zone C (Hydrophobic Cage): The piperidine ring (replacing DEET's flexible diethyl chains).

Scientific Insight: The piperidine ring reduces the conformational entropy penalty upon binding compared to DEET. In pharmacophore modeling, this means the "excluded volume" spheres must be tighter for the piperidine analogs than for the flexible amides.

Table 1: Physicochemical Profile for Modeling

| Property | Value | Modeling Implication |

| Molecular Weight | ~203.28 Da | Fragment-like; requires high Ligand Efficiency (LE). |

| LogP | ~2.4 - 2.8 | Optimal for BBB penetration and cuticle absorption. |

| Rotatable Bonds | 1 (Amide-Phenyl) | Rigid scaffold; simplifies conformational search. |

| H-Bond Acceptors | 1 (Carbonyl) | Critical directional vector for alignment. |

| H-Bond Donors | 0 | Relies purely on hydrophobic/electrostatic fit. |

Case Study A: The Arthropod Repellent Pharmacophore

Research by the Walter Reed Army Institute of Research (WRAIR) and USDA has established that the repellent activity of benzoylpiperidines is driven by a specific spatial arrangement of hydrophobic and electrostatic fields.

The Pharmacophore Hypothesis (Repellency): The consensus model for 1-(3-methylbenzoyl)piperidine repellency requires:

-

Hydrophobic Centroid (HYD1): Located on the 3-methyl substituent (critical for steric fit).

-

Aromatic Ring (ARO): The phenyl core.

-

H-Bond Acceptor (HBA): The amide carbonyl oxygen.

-

Hydrophobic Aliphatic (HYD2): The piperidine ring, serving as a bulky lipophilic anchor.

Mechanistic Causality: Unlike enzyme inhibitors, repellents often act on Odorant Receptors (ORs) or Acetylcholinesterase (AChE) in a non-competitive manner. The pharmacophore must account for volatility and receptor promiscuity. The 3-methyl group is essential; moving it to the 4-position (para) often drastically reduces repellent efficacy, indicating a strict steric clash in the binding pocket [1].

Case Study B: The Neurotherapeutic Expansion (MAO-B/Sigma-1)

When repurposing this scaffold for human therapeutics (e.g., Parkinson’s), the pharmacophore shifts. The 1-(3-methylbenzoyl)piperidine core acts as the "anchor," but the features prioritized by the algorithm change.

The Pharmacophore Hypothesis (MAO-B Inhibition):

-

Aromatic Interaction: The benzoyl ring engages in

- -

Steric Constraint: The piperidine ring fits into the "entrance cavity" (bipartite pocket).

-

Directionality: The carbonyl aligns with a water network or specific residues (e.g., Cys172 vicinity), but is less critical than the hydrophobic span.

Critical Distinction: In MAO-B modeling, the depth of the molecule matters. Benzoylpiperidines often require an extension (e.g., a benzyloxy group on the piperidine) to bridge the distance between the entrance cavity and the FAD cofactor. The 1-(3-methylbenzoyl)piperidine itself is a "fragment hit" in this context.

Technical Protocol: Self-Validating Pharmacophore Generation

This protocol uses a Ligand-Based approach (common for repellents where crystal structures are rare) cross-validated with Structure-Based docking (for MAO-B).

Workflow Diagram (DOT)

Caption: Iterative workflow for generating a robust ligand-based pharmacophore model.

Step-by-Step Methodology

Phase 1: Dataset Curation & Conformational Analysis

-

Select Training Set: Include 1-(3-methylbenzoyl)piperidine (Active), DEET (Active), and 1-benzoylpiperidine (Weak/Inactive). Include "decoys" (structurally similar but inactive, e.g., 4-methyl analogs if inactive in your assay).

-

Conformational Search: Use a systematic search (e.g., OMEGA or MOE Conformational Search).

-

Setting: Set an energy window of 5–7 kcal/mol.

-

Rationale: The amide bond has restricted rotation (partial double bond character). Ensure the cis/trans isomerism of the amide is handled correctly, although in the piperidine ring, this is fixed. Focus on the phenyl ring rotation relative to the carbonyl.

-

Phase 2: Alignment & Feature Definition

-

Alignment Rule: Do not align by atom matching. Align by chemical features (Hydrophobic centroid of methyl group

Carbonyl Vector). -

Feature Assignment:

-

F1 (HBA): Place a vector on the Carbonyl Oxygen. Tolerance: 1.5 Å.

-

F2 (HYD-Aro): Centroid on the phenyl ring.

-

F3 (HYD-Ali): Projection sphere on the 3-methyl group. Crucial: This distinguishes it from the unsubstituted benzoylpiperidine.

-

F4 (Excluded Volume): Generate a "coat" of exclusion spheres around the piperidine ring to define the steric limit.

-

Phase 3: Validation (The Trust Mechanism) A model is only as good as its ability to discriminate.

-

Güneş-Hancock (GH) Score: Calculate the GH score using a decoy set (ratio 1:50 actives to decoys).

- is insufficient. Use the ROC (Receiver Operating Characteristic) curve.

-

Target: AUC > 0.75.

-

Leave-One-Out (LOO): Remove 1-(3-methylbenzoyl)piperidine, build model with analogs, and predict its activity.

Mechanistic Signaling & Interaction Map

The following diagram illustrates how the pharmacophore features of 1-(3-methylbenzoyl)piperidine translate into biological activity across its two primary target classes.

Caption: Mapping pharmacophoric features to specific biological targets (Insect vs. Human).

References

-

Bhattacharjee, A. K., et al. (2005). "Pharmacophore model for insect repellent activity and discovery of new repellent candidates." Bioorganic & Medicinal Chemistry, 13(14), 4332-4346.

-

Carradori, S., et al. (2012). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 17, 1-x.[1]

-

Hagenbuch, B., et al. (2013). "Molecular modeling of the olfactory recognition of repellents." Journal of Chemical Ecology.

-

Wang, Y., et al. (2011).[2] "Benzoylpiperidine derivatives as potent and selective sigma-1 receptor inhibitors." Journal of Medicinal Chemistry.

-

Pridgeon, J. W., et al. (2009). "Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti." Journal of Medical Entomology, 46(3), 499-504.

Sources

Methodological & Application

Synthesis of 1-(3-Methylbenzoyl)piperidine from 3-methylbenzoyl chloride

[1][2]

Abstract

This application note details the optimized protocol for the synthesis of 1-(3-methylbenzoyl)piperidine (CAS: 13290-48-7) via nucleophilic acyl substitution.[1][2] The procedure utilizes 3-methylbenzoyl chloride and piperidine under anhydrous conditions to ensure high yield (>90%) and purity suitable for pharmaceutical intermediate applications.[1] This guide addresses critical process parameters, safety protocols for handling lachrymators, and definitive characterization data. Two distinct methodologies are provided: a High-Purity Anhydrous Method (preferred for medicinal chemistry) and a Biphasic Schotten-Baumann Method (suitable for scale-up).[1][2]

Introduction & Mechanism

The synthesis of 1-(3-methylbenzoyl)piperidine is a classic amide coupling reaction.[1][2] The mechanism involves the nucleophilic attack of the piperidine nitrogen lone pair onto the electrophilic carbonyl carbon of the acid chloride.[1][2] This forms a tetrahedral intermediate which collapses to expel the chloride ion.[1][2] A base (Triethylamine or NaOH) is required to scavenge the generated hydrochloric acid (HCl) to drive the equilibrium forward and prevent the formation of unreactive piperidinium salts.[2]

Reaction Pathway

The following diagram illustrates the reaction mechanism and the role of the base scavenger.

Figure 1: Mechanistic pathway for the formation of 1-(3-methylbenzoyl)piperidine.[1][2]

Safety & Handling

CRITICAL WARNING: This protocol involves 3-methylbenzoyl chloride , a corrosive lachrymator, and piperidine , a toxic and flammable amine.[1][2]

| Reagent | Hazard Class | Handling Requirement |

| 3-Methylbenzoyl Chloride | Corrosive, Lachrymator | Fume Hood Mandatory. Wear double nitrile gloves.[1][2] Quench spills immediately with aqueous bicarbonate.[1][2] |

| Piperidine | Flammable, Toxic, Corrosive | Keep away from ignition sources.[1][2] Dispense in a well-ventilated area. |

| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in fume hood.[2] Avoid inhalation. |

Materials & Equipment

Reagents

-

3-Methylbenzoyl chloride (CAS: 1711-06-4): >98% purity.[1][2]

-

Piperidine (CAS: 110-89-4): Reagent grade, dry (distilled over KOH if older stock).[1][2]

-

Triethylamine (TEA) : >99%, dried over molecular sieves (Method A).[2]

-

Solvents: Dichloromethane (DCM, anhydrous), Ethyl Acetate, Hexanes, 1M HCl, Sat.[1][2] NaHCO₃, Brine.[1][2]

Equipment

Experimental Protocol

Method A: High-Purity Anhydrous Synthesis (Recommended)

Target Scale: 10 mmol[1]

Step 1: Setup

-

Flame-dry a 250 mL RBF and cool under nitrogen/argon atmosphere.

-

Charge the flask with Piperidine (1.1 equiv, 1.09 mL, 11 mmol) and Triethylamine (1.5 equiv, 2.1 mL, 15 mmol) .

-

Add Dichloromethane (DCM, 50 mL) and stir.

-

Cool the mixture to 0°C using an ice-water bath.

Step 2: Addition

-

Dilute 3-Methylbenzoyl chloride (1.0 equiv, 1.31 mL, 10 mmol) in 10 mL DCM .

-

Add the acid chloride solution dropwise via addition funnel over 15–20 minutes .

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–3 hours . Monitor by TLC (30% EtOAc/Hexanes) for disappearance of acid chloride.[2]

Step 3: Workup

-

Quench the reaction by adding 20 mL water .

-

Transfer to a separatory funnel. Separate the organic (lower) layer.[2]

-

Wash Sequence:

-

Dry organic layer over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.[1][2]

Method B: Biphasic Schotten-Baumann (Alternative)

Suitable for larger scales where anhydrous solvents are cost-prohibitive.[1][2]

-

Dissolve Piperidine (1.1 equiv) in 10% NaOH solution (2.0 equiv) .

-

Cool to 0°C.

-

Add 3-Methylbenzoyl chloride (1.0 equiv) dropwise with vigorous stirring.

-

Stir for 4 hours at RT. The product will separate as an oil or precipitate.[1][2]

-

Extract with DCM, wash with water/brine, dry, and concentrate.[1][2]

Characterization & Data

The product is typically isolated as a colorless to pale yellow viscous oil .[1][2]

| Property | Value / Description |

| Appearance | Viscous Oil (may crystallize upon prolonged standing at -20°C) |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Yield (Typical) | 90–95% (Method A) |

| Rf Value | ~0.4 (30% EtOAc in Hexanes) |

Spectral Data (Expected)

Troubleshooting & Expert Insights

-

Emulsion Formation: If an emulsion forms during the workup (common with amides), add a small amount of solid NaCl or methanol to break it.[2]

-

Rotameric Broadening: The NMR signals for the piperidine ring adjacent to the nitrogen (

3.3–3.[1][2]7) often appear as broad humps or split multiplets at room temperature due to the slow rotation of the C-N amide bond.[1][2] This is normal and not an impurity. Heating the NMR tube to 50°C will coalesce these peaks.[1][2] -

Impurity Removal: If the acid chloride was hydrolyzed before reaction, 3-methylbenzoic acid may be present.[1][2] This is effectively removed during the Sat. NaHCO₃ wash .

References

-

Organic Syntheses , Coll.[1][2] Vol. 1, p. 108 (1941); Vol. 3, p. 167 (1923).[2] Benzoyl Piperidine Synthesis.[1][2][3][4][2]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 63087, N-Benzoylpiperidine.[1][2][2]

-

ChemicalBook. 3-Methylbenzoyl chloride MSDS and Properties.[2]

Application Notes and Protocols for the Amidation of Piperidine with m-Toluoyl Chloride

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The reaction of an amine with an acyl chloride, often conducted under Schotten-Baumann conditions, is a robust and widely utilized method for forming the amide bond.[2][3] This document provides a detailed protocol for the amidation of piperidine with m-toluoyl chloride to synthesize 1-(m-toluoyl)piperidine, a compound with potential applications in medicinal chemistry and materials science.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Chemical Principles and Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The nitrogen atom of piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of m-toluoyl chloride.[6] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[7]

A base is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2][8] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9] The use of a biphasic system, typically an organic solvent and an aqueous base solution, is a hallmark of the Schotten-Baumann reaction conditions.[2] This setup allows the reactants and product to remain in the organic phase while the acid byproduct is neutralized in the aqueous phase.[2]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Specifications | Supplier |

| Piperidine | ≥99% | Sigma-Aldrich |

| m-Toluoyl chloride | 99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | VWR |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |

| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | |

| Round-bottom flask | 250 mL | VWR |

| Addition funnel | 125 mL | VWR |

| Magnetic stirrer and stir bar | VWR | |

| Ice bath | ||

| Separatory funnel | 500 mL | VWR |

| Rotary evaporator | Buchi | |

| NMR spectrometer | 400 MHz | Bruker |

| FT-IR spectrometer | PerkinElmer |

Safety Precautions

m-Toluoyl chloride is a corrosive and moisture-sensitive liquid with a pungent odor.[4][10] It can cause severe skin burns and eye damage.[11] Piperidine is a flammable and toxic liquid.[12] Dichloromethane is a volatile and potentially carcinogenic solvent. Sodium hydroxide and hydrochloric acid are corrosive.

Always perform this reaction in a well-ventilated fume hood. [11][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Handle m-toluoyl chloride with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[14]

Experimental Protocol

Reaction Workflow Diagram

Caption: Workflow for the amidation of piperidine.

Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in anhydrous dichloromethane (DCM). In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Reaction Setup: Place the round-bottom flask containing the piperidine solution in an ice bath and stir for 10-15 minutes to cool the contents to 0 °C.

-

Addition of Acyl Chloride: Add m-toluoyl chloride (1.0 eq) dropwise to the cooled piperidine solution over 15-20 minutes using an addition funnel.[15] A white precipitate of piperidinium hydrochloride may form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Work-up: Transfer the reaction mixture to a 500 mL separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Results and Discussion

Expected Outcome

The expected product is 1-(m-toluoyl)piperidine, which should be a solid or a high-boiling oil at room temperature. The yield of the reaction is typically high, often exceeding 80-90%.

Data Summary Table

| Parameter | Value |

| Reactant 1 | Piperidine |

| Reactant 2 | m-Toluoyl chloride |

| Solvent | Dichloromethane (DCM) |

| Base | 2 M Sodium Hydroxide |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >80% |

Product Characterization

The structure and purity of the synthesized 1-(m-toluoyl)piperidine should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the m-toluoyl group and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, including the characteristic carbonyl carbon signal of the amide group.

-

FT-IR Spectroscopy: The FT-IR spectrum should exhibit a strong absorption band in the region of 1630-1680 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | - Ensure dropwise addition of the acyl chloride at 0 °C to control the exothermic reaction.[15]- Extend the reaction time at room temperature. |

| Hydrolysis of m-toluoyl chloride. | - Use anhydrous solvent and ensure all glassware is dry.[18] | |

| Presence of Impurities | Unreacted starting materials. | - Perform the acidic and basic washes during the work-up thoroughly.[1] |

| Formation of byproducts. | - Purify the crude product by column chromatography or recrystallization. | |

| Emulsion during Work-up | - Add a small amount of brine to the separatory funnel to help break the emulsion.[19] |

Conclusion

The amidation of piperidine with m-toluoyl chloride under Schotten-Baumann conditions is an efficient and reliable method for the synthesis of 1-(m-toluoyl)piperidine. This protocol provides a detailed, step-by-step procedure with considerations for safety, reaction optimization, and product characterization. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can successfully synthesize this and similar amide compounds for a variety of applications in chemical research and development.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Chegg.com. Solved m-toluic acid is first reacted with thionyl chloride. (2017-12-18). [Link]

-

chemeurope.com. Schotten-Baumann reaction. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

- Google Patents. WO2006115456A1 - Synthesis of 1-aminopiperidine.

-

Reddit. In schotten-baumann conditions, why doesn't the acyl chloride react with the water? (2021-03-12). [Link]

-

Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009-04-06). [Link]

-

Evergreensino. What are the safety precautions when using O - Toluoyl Chloride? - Blog. (2025-07-22). [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

-

J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23). [Link]

-

Khan Academy. Amide formation from acyl chloride. [Link]

-

DTIC. Piperidine Synthesis. (2025-06-04). [Link]

-

Common Conditions. Amine to Amide (via Acid Chloride). [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

ResearchGate. Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? (2014-08-22). [Link]

-

BYJU'S. Schotten Baumann Reaction. (2019-11-17). [Link]

-

Blog. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? (2025-08-20). [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). [Link]

-

Wikipedia. Piperidine. [Link]

-

Reddit. Acid chloride reaction with amine : r/OrganicChemistry. (2024-09-14). [Link]

-

ATB. p-Toluidine | C7H9N | MD Topology | NMR | X-Ray. [Link]

-

PMC. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

Semantic Scholar. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). [Link]

-

Organic Syntheses Procedure. Benzoyl piperidine. [Link]

-

Evergreensino Chemical Co., Ltd. What are the applications of M-Toluoyl Chloride? - Blog. (2025-09-22). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Schotten-Baumann_reaction [chemeurope.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. What are the applications of M-Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Khan Academy [khanacademy.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

Application Note: Formulation & Bioassay Protocols for 1-(3-Methylbenzoyl)piperidine (AI3-35765)

[1]

Abstract & Scope

This technical guide details the preparation, formulation, and application of 1-(3-Methylbenzoyl)piperidine (Code: AI3-35765) for insect repellency bioassays.[1] A structural analog of DEET, this piperidine amide exhibits potent repellency against Aedes, Anopheles, and Culex genera.[1] This document provides standardized protocols for formulating stock solutions and conducting efficacy testing via In Vitro K&D Modules and In Vivo Arm-in-Cage assays, adhering to WHO and EPA OPPTS 810.3700 guidelines.

Physicochemical Profile & Handling

Before formulation, the researcher must verify the compound's integrity.[1] AI3-35765 acts via olfactory receptor blockade and tactile deterrence; therefore, purity is critical to avoid false negatives caused by solvent impurities or synthesis byproducts.[1]

| Parameter | Specification | Notes |

| IUPAC Name | 1-(3-Methylbenzoyl)piperidine | Piperidine analog of DEET |

| CAS No. | 35765-AI3 (Internal/USDA) | Often referenced as AI3-35765 in literature |

| Formula | C₁₃H₁₇NO | Lipophilic Amide |

| Mol.[2][3][4][5] Weight | ~203.28 g/mol | Slightly heavier than DEET (191.27 g/mol ) |

| Physical State | Viscous Liquid / Low-Melting Solid | May require gentle warming (30°C) to aliquot |

| Solubility | Soluble in Ethanol, Acetone, Isopropanol | Insoluble in water |

| Stability | Stable at Room Temp | Store at 4°C in amber glass to prevent photo-oxidation |

Formulation Protocols

Solvent Selection Strategy[1]

-

Ethanol (Absolute, HPLC Grade): The standard for In Vivo (Human/Animal) testing.[1] It is non-toxic to skin and mimics commercial formulations.[1]

-

Acetone (ACS Reagent Grade): The standard for In Vitro (Cloth/Netting) testing.[1] Acetone evaporates rapidly, leaving the active ingredient (AI) deposited on the fibers without wetting the fabric for prolonged periods.[1]

Preparation of Standard Stock Solution (10% w/v)

Objective: Create a master stock for serial dilution.

Materials:

-

Volumetric Flask (10 mL, Class A)[1]

-

Analytical Balance (±0.1 mg precision)

-

Sonicator bath

Protocol:

-

Tare the volumetric flask on the analytical balance.

-

Dispense exactly 1.000 g of AI3-35765 into the flask.

-

Note: If the compound is viscous, use a warm water bath (30°C) to lower viscosity before pipetting.[1]

-

-

Add approximately 5 mL of the chosen solvent (Ethanol or Acetone).[1]

-

Swirl gently to dissolve.[1]

-

Sonicate for 5 minutes to ensure complete homogeneity.

-

Dilute to Volume: Add solvent dropwise until the meniscus rests on the 10 mL calibration mark.

-

Seal and Label: Store at 4°C. Shelf life: 3 months.

Application Dose Calculation (The "Standard Dose")

Regulatory standards (EPA/WHO) typically require testing at a specific density per surface area.[1]

-

Target Density:

(Standard USDA screening dose) or

Formula for Application Volume:

Formulation Workflow Diagram

Figure 1: Step-by-step workflow for preparing AI3-35765 formulations, ensuring homogeneity and concentration accuracy.

Bioassay Protocols

In Vitro: Cloth Patch Assay (K&D Module)

Purpose: High-throughput screening of intrinsic repellency without human variation. System: Klun & Debboun (K&D) module—a six-well reservoir system.[1]

-

Substrate Preparation:

-

Cut organdy cloth into

patches. -

Calculate effective treatment area (usually circular,

diameter

-

-

Treatment:

-

Apply

of formulation to the cloth patch. -

Allow solvent (acetone) to evaporate for 3 minutes.[1]

-

-

Assembly:

-

Exposure:

-

Introduce 5 nulliparous female mosquitoes (Ae. aegypti) per cell.[1]

-

Open the sliding door to expose mosquitoes to the cloth barrier.

-

-

Data Collection:

-

Count the number of mosquitoes biting (proboscis penetration) at T=3 minutes.

-

In Vivo: Arm-in-Cage Assay (WHO/EPA Standard)

Purpose: Determine Complete Protection Time (CPT) .[1] This is the "Gold Standard" for regulatory claims.

Pre-Requisites:

-

IRB Approval: Mandatory for human subjects.[1]

-

Test Species: Pathogen-free, laboratory-reared Aedes aegypti (5-7 days old, starved 12h).

-

Control: One arm treated with Ethanol only (Negative Control).

Protocol:

-

Skin Preparation: Wash forearm with unscented soap; rinse with 70% ethanol; dry.[1]

-

Area Marking: Mark a

area on the forearm (wrist to elbow).[1][7] -

Application:

-

Apply 1.0 mL of the formulated AI3-35765 (ethanol-based) to the marked area.

-

Spread evenly with a gloved finger (latex/nitrile saturated with solvent first to prevent absorption).[1]

-

Allow to dry for 10 minutes.

-

-

Exposure Cycle:

-

Insert arm into a cage (

) containing 200 host-seeking females. -

Expose for 3 minutes every 30 minutes .

-

-

Endpoint Determination:

-

First Bite: Record time.

-

Confirmation: If a second bite occurs within the same exposure or the next consecutive exposure, the repellent has failed.[1]

-

CPT Calculation: Time elapsed between application and the First Confirmed Bite.

-

Bioassay Decision Logic

Figure 2: Decision logic for determining Complete Protection Time (CPT) in standard repellent bioassays.

Data Analysis & Reporting

Calculating Percent Repellency (In Vitro)

For the K&D module or static-air tests, use the following formula:

1- = Number of bites on Control (Solvent only)[1]

- = Number of bites on Treated surface

Calculating CPT (In Vivo)

Report CPT as the median time across all volunteers (

-

Standard: A product is often considered "effective" if CPT > 2 hours for standard doses, though DEET/AI3-35765 analogs often achieve > 6 hours.[1]

References

-

Debboun, M., et al. (1999). "Laboratory evaluation of AI3-37220, AI3-35765, CIC-4, and DEET repellents against three species of mosquitoes."[1][3] Journal of the American Mosquito Control Association, 15(3), 342-347.[1][3][4]

-

US Environmental Protection Agency (EPA).[1][8][9] (2010). "Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin."[9][10]

-

World Health Organization (WHO).[1][7][11] (2009). "Guidelines for efficacy testing of mosquito repellents for human skin."[1][7][11][12] WHO/HTM/NTD/WHOPES/2009.[1][11]4. [1]

-

Klun, J. A., & Debboun, M. (2000). "A new module for quantitative evaluation of repellent efficacy using human subjects."[1] Journal of Medical Entomology, 37(1), 177-181.[1] [1]

Sources

- 1. Picaridin - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 1-(3-methylbenzoyl)piperidine-4-carboxamide (C14H18N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Laboratory evaluation of AI3-37220, AI3-35765, CIC-4, and deet repellents against three species of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine, 1,3-dimethyl- (CAS 695-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemscene.com [chemscene.com]

- 7. DSpace [iris.who.int]

- 8. off.ca [off.ca]

- 9. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]

- 10. data.consumerreports.org [data.consumerreports.org]

- 11. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Application Note: Structural Elucidation and Dynamic NMR Behavior of 1-(3-Methylbenzoyl)piperidine

Executive Summary & Core Directive

Objective: To provide a definitive protocol for the structural characterization of 1-(3-Methylbenzoyl)piperidine. This guide addresses the specific analytical challenge posed by this molecule: amide bond rotamerism , which frequently leads to signal broadening and misinterpretation of "impurities" by less experienced analysts.[1]

The Challenge: Unlike simple amines, 1-(3-Methylbenzoyl)piperidine possesses a partial double bond character between the carbonyl carbon and the piperidine nitrogen.[1] At room temperature (298 K), the rotation around this C–N bond is slow on the NMR timescale.[1]

-

Consequence: The piperidine ring loses its apparent symmetry.[1] The equatorial and axial protons adjacent to the nitrogen (N-CH

) experience different magnetic environments, often resulting in broad "humps" or split signals rather than clean triplets.[1]

Scope:

-

Sample Preparation for optimal resolution.[1]

- H NMR Analysis with specific focus on rotameric broadening.

- C NMR Analysis for backbone verification.[1]

-

Self-validating logic to distinguish rotamers from impurities.[1]

Experimental Protocol

Sample Preparation (Standard)

To ensure reproducibility and minimize viscosity-induced broadening, follow this preparation strictly.[1]

-

Mass: 10 – 15 mg of 1-(3-Methylbenzoyl)piperidine.[1]

-

Solvent: 0.6 mL Chloroform-

(CDCl-

Note: CDCl

is preferred over DMSO-

-

-

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP or equivalent).

-

Filtration: Filter solution through a small plug of glass wool if any turbidity is observed.[1]

Acquisition Parameters (400 MHz or higher recommended)

| Parameter | ||

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |

| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 s |

| Number of Scans (NS) | 16 | 256 – 1024 |

| Spectral Width | 12 ppm (-1 to 11 ppm) | 220 ppm (-10 to 210 ppm) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

H NMR Analysis & Assignment Strategy

The "Missing Symmetry" Phenomenon

In a freely rotating system, the piperidine N-CH

-

Observation: You will likely see two distinct broad signals for the N-CH

protons (integrating to 2H each) or one very broad, flattened region.[1] -

Validation: If these peaks sharpen significantly upon heating the sample to 50–60 °C, they are rotamers, not impurities.[1]

Chemical Shift Assignment Table (CDCl , ppm)

| Assignment | Shift ( | Multiplicity | Integral | Structural Insight |

| Aromatic H-2' | 7.20 – 7.25 | Singlet (broad) | 1H | Ortho to CO, Ortho to Me.[1] Isolated. |

| Aromatic H-5' | 7.25 – 7.30 | Triplet (pseudo) | 1H | Meta to CO and Me. |

| Aromatic H-4', H-6' | 7.15 – 7.20 | Multiplet | 2H | Overlapping signals.[1] |

| Piperidine N-CH | 3.60 – 3.80 | Broad/Split | 2H | Deshielded, cis to Carbonyl Oxygen.[1] |

| Piperidine N-CH | 3.30 – 3.50 | Broad/Split | 2H | Shielded, trans to Carbonyl Oxygen.[1] |

| Ar-CH | 2.36 | Singlet | 3H | Diagnostic for m-tolyl moiety.[1] |

| Piperidine C-3,4,5-H | 1.50 – 1.70 | Broad Multiplet | 6H | The "hump" of the piperidine backbone.[1] |

Note on Integration: The aromatic region integrates to 4H total.[1] The piperidine region integrates to 10H total.[1] The methyl group is a clean 3H singlet.[1]

C NMR Analysis

The carbon spectrum provides the definitive backbone confirmation, as it is less susceptible to the broadening effects seen in proton NMR, although signal doubling (splitting) may still be observed for the piperidine carbons nearest the nitrogen.[1]

Chemical Shift Assignment Table (CDCl , ppm)

| Carbon Type | Shift ( | Assignment Notes |

| Carbonyl (C=O) | 170.3 | Characteristic Amide signal.[1] |

| Aromatic (Quaternary) | 138.2 | C-3' (Attached to Methyl).[1] |

| Aromatic (Quaternary) | 136.5 | C-1' (Attached to Carbonyl).[1] |

| Aromatic (CH) | 130.2 | C-2' (Isolated CH between substituents).[1] |

| Aromatic (CH) | 128.3 | C-5' |

| Aromatic (CH) | 127.1 | C-4' |

| Aromatic (CH) | 123.6 | C-6' |

| Piperidine ( | 48.8 / 42.6 | Split signals often seen for C-2 and C-6 due to restricted rotation.[1] |

| Piperidine ( | 26.5 / 25.6 | C-3 and C-5.[1] |

| Piperidine ( | 24.6 | C-4.[1] |

| Methyl (CH | 21.4 | Typical benzylic methyl shift.[1] |

Visualization of Analytical Workflow

The following diagram illustrates the logic flow for confirming the structure and ruling out impurities.

Caption: Logical workflow for distinguishing intrinsic amide rotamerism from sample impurities using NMR dynamics.

References

-

Restricted Rotation in Amides

-

Piperidine Ring Conformations

-

Spectral Data Comparison (Benzoylpiperidine Analogues)

-

Dynamic NMR of Piperidines

Disclaimer: This protocol is designed for research purposes. Chemical shifts may vary slightly (

Sources

Application Note: HPLC Method Development for Benzoylpiperidine Derivatives

Abstract & Scope

Benzoylpiperidine derivatives represent a critical scaffold in medicinal chemistry, appearing in synthetic stimulants, analgesics, and monoamine reuptake inhibitors. Their analysis presents a dichotomy in chromatographic behavior:

-

N-Benzoyl derivatives (Amides): Neutral, hydrophobic, and generally well-behaved.

-

C-Benzoyl derivatives (Amines): Highly basic (pKa ~9.5–10.5), prone to severe peak tailing due to silanol interactions.

This guide provides a definitive workflow for developing robust HPLC methods for this class, with a specific focus on overcoming the "Basic Drug Problem" associated with the piperidine nitrogen.

Physicochemical Profiling

Before method development, the analyte's behavior must be predicted to select the correct stationary phase and pH.

| Parameter | N-Benzoylpiperidine (Amide) | 4-Benzoylpiperidine (Amine) | Chromatographic Implication |

| Structure | Nitrogen is part of an amide bond. | Nitrogen is a secondary amine. | Amides are neutral; Amines are cationic at neutral pH. |

| pKa (Basic) | ~ -1.5 (Neutral) | ~ 9.8 (Strong Base) | Amides elute predictably. Amines require pH control to suppress ionization or silanol activity. |

| LogP | ~ 2.2 (Moderate Hydrophobicity) | ~ 1.8 (pH dependent) | Retention is driven by hydrophobic interaction; C18 is the default choice. |

| UV Max | ~ 224 nm | ~ 248 nm (Benzophenone-like) | Detection at 210–230 nm is recommended for maximum sensitivity across derivatives. |

Method Development Strategy (Logic Flow)

The following decision matrix outlines the scientific rationale for column and mobile phase selection.

Figure 1: Decision tree for selecting chromatographic conditions based on the derivatization state of the piperidine nitrogen.

The Silanol Challenge (Mechanism)[1][2][3]

For basic benzoylpiperidine derivatives, the primary failure mode is peak tailing. This occurs when the positively charged piperidinium ion (

Mitigation Strategies:

-

Low pH (pH < 3.0): Protonates silanols (

), rendering them neutral and reducing cation exchange. -

Steric Protection: Uses columns with bulky side chains (e.g., Isopropyl-protected silanes) or "End-capping" to physically block access to silanols [1].

-

Ion Pairing (Legacy): Adding TFA (Trifluoroacetic acid) creates an ion pair with the basic amine, masking the charge.

Experimental Protocols

Protocol A: The "Scouting" Method (Low pH)

Recommended for initial screening of unknown derivatives and LC-MS compatibility.

Reagents:

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 100 x 2.1 mm, 1.8 µm or 3.5 µm.

Instrument Parameters:

-

Flow Rate: 0.4 mL/min (for 2.1 mm ID).

-

Temperature: 40°C (Improves mass transfer for basic drugs).

-

Detection: UV @ 210 nm (Amide/Amine backbone) and 254 nm (Benzoyl moiety).

Gradient Table:

| Time (min) | % Solvent B | Event |

|---|---|---|

| 0.00 | 5 | Hold |

| 1.00 | 5 | Start Gradient |

| 8.00 | 95 | Linear Ramp |

| 10.00 | 95 | Wash |

| 10.10 | 5 | Re-equilibration |

| 13.00 | 5 | End |

Note: If peak tailing persists (Asymmetry > 1.5), replace Formic Acid with 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a strong ion-pairing agent, sharpening peaks for piperidines, though it may suppress MS ionization slightly [2].

Protocol B: High pH Method (For Difficult Separations)

Recommended when low pH fails to separate isomers or when maximum retention of polar basic derivatives is required.

Scientific Rationale: At pH 10.5, the piperidine amine (pKa ~10) is largely uncharged (

Reagents:

-

Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Column: REQUIRED: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Do not use standard silica columns; they will dissolve at this pH.

Gradient Table:

| Time (min) | % Solvent B |

|---|---|

| 0.00 | 10 |

| 10.00 | 90 |

| 12.00 | 90 |

| 12.10 | 10 |

| 15.00 | 10 |

Validation & Acceptance Criteria

For a method to be deemed "Robust" for drug development, it must meet these system suitability standards:

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Tailing Factor ( | Add TFA; Increase Buffer Strength; Switch to High pH. | |

| Resolution ( | Change Organic Modifier (MeOH vs ACN); Change Temperature. | |

| Precision (RSD) | Check Pump Stability; Check Solubility (Precipitation). | |

| Capacity Factor ( | Adjust Initial %B. If |

Troubleshooting Workflow

Figure 2: Rapid troubleshooting guide for common anomalies in basic drug chromatography.

Specific Note on "Split Peaks": Benzoylpiperidines are often synthesized as salts (HCl). If dissolved in a strong organic solvent (like 100% MeOH) and injected into a high-aqueous mobile phase, the "solvent shock" can cause the salt to dissociate or precipitate temporarily, leading to split peaks. Always dissolve samples in the initial mobile phase conditions. [6]

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

-

Dolan, J. W. (2008). TFA – Friend or Foe?. LCGC North America. Link

-

Waters Corporation. (2023). XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Link

-

PubChem. (2023). Benzoylpiperidine Compound Summary. National Library of Medicine. Link

-

Sielc Technologies. (2018).[3] Separation of N-Benzoylpiperidine on Newcrom R1 HPLC column. Link

Sources

- 1. Separation of N-Benzoylpiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. linklab.gr [linklab.gr]

- 3. N-Benzoylpiperidine | SIELC Technologies [sielc.com]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Preparation of 1-(3-Methylbenzoyl)piperidine for biological screening

Application Note: High-Purity Synthesis of 1-(3-Methylbenzoyl)piperidine for Biological Screening

Executive Summary

This guide details the preparation of 1-(3-methylbenzoyl)piperidine (CAS: 3419-66-7), a structural analog of the insect repellent DEET and a privileged scaffold in CNS-active drug discovery. While amide bond formation is chemically trivial, preparing samples for biological screening requires a higher tier of rigor. Trace impurities—specifically residual coupling reagents, transition metals, or unreacted amines—can act as "pan-assay interference compounds" (PAINS) or cytotoxic agents, yielding false positives.

This protocol provides two validated routes:

-

Route A (Acid Chloride): Ideal for gram-scale synthesis with high atom economy.[1]

-

Route B (Coupling Agents): Ideal for parallel synthesis or when acid chlorides are unavailable.[1]

Chemical Context & Retrosynthesis

Target Molecule: 1-(3-Methylbenzoyl)piperidine Formula: C₁₃H₁₇NO MW: 203.28 g/mol Predicted Properties: Colorless oil or low-melting solid.[1] Soluble in DMSO, MeOH, DCM.

Retrosynthetic Logic: The amide bond is the strategic disconnection. The reaction is driven thermodynamically by the formation of a stable amide bond and kinetically by the activation of the carboxylic acid.

-

Path A (Activation via Chlorination): 3-Methylbenzoic acid

Acid Chloride -

Path B (In-situ Activation): 3-Methylbenzoic acid

Piperidine

Protocol A: Acid Chloride Method (Gram-Scale)

Recommended for: High yields, cost-efficiency, and ease of purification.

Reagents & Materials

-

3-Methylbenzoyl chloride (1.0 equiv)[1]

-

Piperidine (1.2 equiv)

-

Triethylamine (Et₃N) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1M HCl and Sat. NaHCO₃

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen/argon.[1]

-

Solvation: Add Piperidine (1.2 equiv) and Et₃N (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to limiting reagent). Cool the mixture to 0°C in an ice bath.

-

Addition: Dilute 3-Methylbenzoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Quench & Workup:

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amide Coupling Method (Library Scale)

Recommended for: Parallel synthesis where handling corrosive acid chlorides is undesirable.

Reagents

-

3-Methylbenzoic acid (1.0 equiv)[1]

-

Piperidine (1.1 equiv)

-

HATU (1.1 equiv) - Chosen for high reactivity and low racemization risk.

-

DIPEA (2.0 equiv)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure

-

Activation: Dissolve 3-Methylbenzoic acid in DMF (0.1 M). Add HATU and DIPEA . Stir for 15 minutes at RT.[1]

-

Coupling: Add Piperidine . Stir at RT for 4–16 hours.[1]

-

Workup (Critical for Bio-Assays):

-